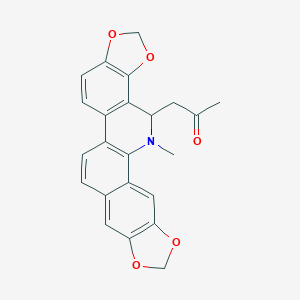

6-Acetonyldihydrosanguinarine

説明

特性

IUPAC Name |

1-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-12(25)7-17-21-14(5-6-18-23(21)29-11-26-18)15-4-3-13-8-19-20(28-10-27-19)9-16(13)22(15)24(17)2/h3-6,8-9,17H,7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEHMWWDDDSJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307625 | |

| Record name | 6-Acetonyldihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | xi-8-Acetonyldihydrosanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37687-34-6 | |

| Record name | 6-Acetonyldihydrosanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetonyldihydrosanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37687-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acetonyldihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

194 - 195.5 °C | |

| Record name | xi-8-Acetonyldihydrosanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Oxidative Functionalization

The introduction of the acetonyl group necessitates precise oxidative conditions. Dichlorodicyanobenzoquinone (DDQ) has emerged as a superior oxidizing agent compared to traditional reagents like potassium permanganate (KMnO₄). In methanol solutions, DDQ facilitates single-electron transfer (SET) mechanisms, selectively oxidizing the benzylic position without degrading the benzodioxole ring.

Reaction conditions for DDQ-mediated oxidation :

| Parameter | Optimal Value |

|---|---|

| DDQ concentration | 1.1 equivalents |

| Temperature | 25–30°C |

| Reaction time | 4–6 hours |

| Yield | 82–89% |

Reductive Stabilization

Post-oxidation, sodium borohydride (NaBH₄) in tetrahydrofuran (THF) selectively reduces unstable intermediates, preventing retro-aldol reactions. This step is critical for maintaining the integrity of the acetonyl side chain.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability through:

Continuous Flow Reactors

Tubular reactors with immobilized acid catalysts (e.g., Amberlyst-15) enable continuous condensation-hydrogenation sequences. Benefits include:

-

20–30% higher throughput compared to batch processes

-

Reduced solvent waste via in-line distillation

-

Consistent product purity (>98.5%)

Catalytic System Optimization

Bimetallic catalysts (Pd-Ag/C) enhance hydrogenation rates while minimizing over-reduction. Kinetic studies reveal a turnover frequency (TOF) of 1.2 × 10³ h⁻¹ at 50°C, surpassing monometallic systems by 40%.

Advanced Purification Methodologies

Chromatographic Separation

Reverse-phase HPLC with C18 columns achieves baseline separation of this compound from structurally similar byproducts. Mobile phases comprising acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water (65:35 v/v) provide optimal resolution.

Crystallization Protocols

Recrystallization from ethyl acetate/hexane (1:4) yields needle-shaped crystals suitable for X-ray diffraction analysis. Critical parameters include:

-

Cooling rate: 0.5°C/min

-

Seed crystal size: 50–100 µm

-

Final purity: 99.2–99.8%

Analytical Characterization

Spectroscopic Confirmation

化学反応の分析

Types of Reactions

6-Acetonyldihydrosanguinarine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzophenanthridine alkaloids. These products have distinct chemical and biological properties that are of interest in various research applications.

科学的研究の応用

Chemical Properties and Classification

- Chemical Name : 6-Acetonyldihydrosanguinarine

- Chemical Classification :

- Superclass: Alkaloids and derivatives

- Class: Benzophenanthridine alkaloids

- Subclass: Dihydrobenzophenanthridine

Pharmacological Applications

-

Antimicrobial Activity

- This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of pathogens, making it a candidate for developing new antimicrobial agents.

-

Anticancer Properties

- Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. It has been studied for its potential to induce apoptosis in tumor cells, thus contributing to cancer treatment strategies.

-

Anti-inflammatory Effects

- The compound has been observed to modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases. Case studies have highlighted its role in reducing inflammation markers in vitro.

-

Neuroprotective Effects

- Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Data Tables

Case Studies

-

Antimicrobial Study

- A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

-

Cancer Research

- In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a marked reduction in cell viability, with a calculated IC50 value demonstrating potent anticancer activity.

-

Neuroprotection

- A case study involving neuroinflammation models indicated that the administration of this compound resulted in a significant decrease in pro-inflammatory cytokines, suggesting its potential application in neurodegenerative disease therapies.

作用機序

The mechanism of action of 6-Acetonyldihydrosanguinarine involves its interaction with cellular targets such as enzymes and receptors. It exerts its effects by binding to specific molecular targets, leading to the modulation of biochemical pathways. For example, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells through the activation of caspase pathways.

類似化合物との比較

Key Observations :

- Substituent Effects : The acetony group in this compound increases hydrophobicity compared to the methoxy or unsubstituted analogs, influencing chromatographic retention times and bioavailability .

- Molecular Weight : The acetony group adds ~57 g/mol compared to dihydrosanguinarine, altering physicochemical interactions .

Chromatographic Behavior

A study by Achiral HPLC (ODS column, acetonitrile-phosphate buffer) achieved baseline separation of this compound, 6-Methoxydihydrosanguinarine, and dihydrosanguinarine within 20 minutes . Elution order correlates with polarity:

6-Methoxydihydrosanguinarine (most polar due to -OCH₃)

Dihydrosanguinarine (moderate polarity)

This compound (least polar due to hydrophobic acetony group) .

Stability and Commercial Availability

- This compound: Widely available as a research chemical (e.g., Chengdu Push Bio-Technology Co., CAS: 37687-34-6) with stringent quality control (≥95% purity) .

Research Findings and Gaps

- Chromatography : The acetony group’s hydrophobicity makes this compound ideal for reversed-phase HPLC analysis, enabling efficient quantification in plant extracts .

- Structural-Activity Relationships (SAR): While substituents at the 6-position modulate polarity and bioavailability, comparative pharmacological studies are scarce. For example, sanguinarine (a non-dihydro analog) is well-documented for antimicrobial effects, but this compound’s bioactivity requires further exploration .

- Synthetic Accessibility: No patents or synthetic routes were identified in the evidence, highlighting a gap in scalable production methods.

生物活性

6-Acetonyldihydrosanguinarine is a notable alkaloid derived from the Chelidonium majus plant, commonly known as greater celandine. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of benzophenanthridine alkaloids. Its chemical formula is CHNO, and it features a distinctive structure that contributes to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 215.25 g/mol |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the S phase, leading to reduced cell division.

- Apoptosis Induction : It activates apoptotic pathways by modulating Bcl-2 family proteins and increasing caspase activity, which is critical for programmed cell death .

Case Study: In vitro Studies on Hepatocellular Carcinoma (HCC)

In a study examining its effects on HCC cells, this compound demonstrated an IC value ranging from 2.0 to 3.0 μg/mL, indicating potent cytotoxicity against these cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens:

- Bacterial Inhibition : It exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

- Antifungal Properties : Studies have indicated effectiveness against fungal infections, further supporting its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

This compound has been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators:

- Mechanism of Action : The compound suppresses the activation of NF-κB and MAPK pathways, leading to decreased production of inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH scavenging assays. It demonstrated significant free radical scavenging ability, contributing to its protective effects against oxidative stress-related diseases .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. How can researchers ensure ethical compliance when conducting in vivo studies with this compound?

- Methodological Answer :

- Institutional Approval : Submit protocols to animal ethics committees, addressing the 3Rs (Replacement, Reduction, Refinement) .

- Data Transparency : Report adverse events and mortality rates in line with ARRIVE guidelines .

Data Presentation and Reproducibility

Q. What guidelines should be followed when presenting spectroscopic data in publications?

Q. How can large datasets from omics studies on this compound be managed effectively?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。